molecular formula C11H24N2O B13312895 Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine

Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine

Cat. No.: B13312895
M. Wt: 200.32 g/mol
InChI Key: JOMJEWBWZCXJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C11H24N2O. It is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-[(2-methyloxolan-3-yl)amino]ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methyloxolan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H24N2O/c1-4-13(5-2)8-7-12-11-6-9-14-10(11)3/h10-12H,4-9H2,1-3H3

InChI Key

JOMJEWBWZCXJNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCOC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.